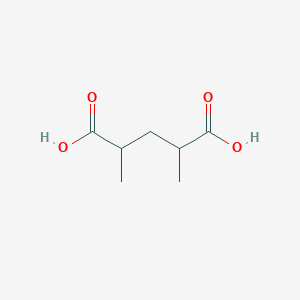

2,4-dimethylpentanedioic acid

Description

The exact mass of the compound 2,4-Dimethylglutaric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(6(8)9)3-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYMIDWAOZEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875693 | |

| Record name | Pentanedioic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige powder; [Acros Organics MSDS] | |

| Record name | 2,4-Dimethylglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2121-67-7 | |

| Record name | 2,4-Dimethylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2121-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2121-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-dimethylpentanedioic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethylpentanedioic Acid

Executive Summary

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched aliphatic backbone. Its structure, featuring two stereogenic centers, gives rise to distinct stereoisomers, including a meso form and a pair of enantiomers. This seemingly simple molecule serves as a valuable building block in advanced organic synthesis and holds potential as a scaffold in medicinal chemistry. Its two carboxylic acid functionalities provide reactive handles for creating a variety of derivatives, from polyesters to pharmacologically active amides. This guide offers a comprehensive exploration of its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a foundational understanding of its scientific utility.

Molecular Structure and Stereochemistry

This compound is a derivative of pentanedioic (glutaric) acid with methyl groups at the C2 and C4 positions.[1] Its molecular formula is C₇H₁₂O₄, and it has a molecular weight of approximately 160.17 g/mol .[2] The presence of chiral centers at carbons 2 and 4 is a critical structural feature that dictates its three-dimensional geometry and resulting properties.

The molecule exists as three distinct stereoisomers:

-

A meso compound ((2R,4S)-2,4-dimethylpentanedioic acid), which possesses a plane of symmetry and is therefore achiral.

-

A pair of enantiomers , (2R,4R)- and (2S,4S)-2,4-dimethylpentanedioic acid, which are non-superimposable mirror images of each other and are optically active.

The stereochemistry of the final product is highly dependent on the synthetic route employed. For applications in drug development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful, the ability to selectively synthesize or separate these isomers is paramount.[3]

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

This compound is typically a white to light beige crystalline solid at room temperature.[1][2] Its dicarboxylic acid nature makes it polar and allows for hydrogen bonding, rendering it soluble in water and other polar solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 2121-67-7 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White to light beige crystalline powder | [2][4] |

| Melting Point | 104-108 °C | [5] |

| Boiling Point | 300.4 °C at 760 mmHg | [5] |

| Density | 1.194 g/cm³ | [5] |

| Solubility | Soluble in water | [1] |

| pKa | (Not reported, but expected to be similar to glutaric acid, with pKa₁ ≈ 4.3 and pKa₂ ≈ 5.4) | N/A |

| XLogP3 | 0.7 | [2] |

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the chiral isomers.

-

-COOH (Carboxylic Acid Protons): A very broad singlet, typically downfield between 10-13 ppm. Its integration would correspond to 2H.

-

-CH- (Methine Protons at C2, C4): A multiplet expected around 2.5-2.8 ppm. These protons are coupled to the adjacent methylene protons and the methyl protons. Integration: 2H.

-

-CH₂- (Methylene Protons at C3): A complex multiplet, likely around 1.6-1.9 ppm. In the chiral enantiomers, these two protons are diastereotopic and would appear as a complex pattern, even without coupling to other protons. Integration: 2H.

-

-CH₃ (Methyl Protons at C2, C4): A doublet around 1.1-1.3 ppm, resulting from coupling with the adjacent methine proton. Integration: 6H.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum is diagnostic for the specific stereoisomer.

-

Meso Isomer: Due to the plane of symmetry, equivalent carbons will result in fewer signals. One would expect to see 1 signal for the two -COOH groups, 1 signal for the two -CH- groups, 1 signal for the -CH₂- group, and 1 signal for the two -CH₃ groups, for a total of 4 signals .

-

Enantiomers: Lacking a plane of symmetry, each carbon is in a unique environment. One would expect 7 distinct signals : 2 for the -COOH groups (which may be coincident), 2 for the -CH- groups, 1 for the -CH₂- group, and 2 for the -CH₃ groups.

Expected Chemical Shift Ranges:

-

-COOH: 175-185 ppm

-

-CH-: 35-45 ppm

-

-CH₂-: 30-40 ppm

-

-CH₃: 15-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid functional group, which typically exists as a hydrogen-bonded dimer in the solid state.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the H-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the dimer.

-

C-O Stretch / O-H Bend: A medium-intensity band in the 1210-1320 cm⁻¹ region (C-O stretch) and a band around 920 cm⁻¹ (out-of-plane O-H bend).

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z = 160 may be observed, but it is often weak for aliphatic dicarboxylic acids. The fragmentation pattern is key for structural elucidation.

Common Fragmentation Pathways:

-

Loss of Water ([M-18]⁺): A common initial fragmentation from dicarboxylic acids.

-

Loss of a Carboxyl Group ([M-45]⁺): Cleavage of a -COOH radical, leading to a significant peak at m/z = 115.

-

Alpha-Cleavage: Fission of the C-C bonds adjacent to the carbonyl groups. Cleavage between C2-C3 (or C3-C4) can lead to various fragment ions.

-

McLafferty Rearrangement: While less common for the saturated backbone, rearrangements involving hydrogen transfer can occur.

Caption: Plausible EI-MS Fragmentation Pathway.

Synthesis and Purification

A reliable method for preparing this compound is through the hydrolysis of its corresponding diester, such as dimethyl 2,4-dimethylpentanedioate.[5] This approach is a cornerstone of organic synthesis, valued for its high yields and straightforward execution.

Experimental Protocol: Saponification of Dimethyl 2,4-Dimethylpentanedioate

Causality: This protocol utilizes saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by refluxing, and the final diacid is isolated by protonation with a strong acid.

Materials:

-

Dimethyl 2,4-dimethylpentanedioate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 2,4-dimethylpentanedioate (1 equivalent) in ethanol.

-

Saponification: Add a solution of potassium hydroxide (2.2 equivalents) in water to the flask. The excess base ensures the reaction goes to completion.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. This provides the necessary activation energy for the hydrolysis. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Workup - Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated HCl until the solution is strongly acidic (pH < 2), which protonates the dicarboxylate salt to form the insoluble diacid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The organic layers are combined. This step isolates the product from inorganic salts.

-

Drying and Isolation: Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/petroleum ether mixture) to yield the pure product.

Caption: Workflow for Synthesis via Diester Hydrolysis.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its two carboxylic acid groups. These sites allow for a wide range of transformations, making it a versatile building block.

-

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form mono- or di-esters.

-

Amide Formation: Can be converted to acid chlorides (using SOCl₂ or (COCl)₂) which then readily react with amines to form amides. This is a critical reaction for incorporating the scaffold into peptide-like structures.

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,4-dimethylpentane-1,5-diol.

-

Polymerization: As a dicarboxylic acid, it can serve as a monomer in condensation polymerization with diols to form polyesters or with diamines to form polyamides.

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its rigid, stereochemically defined backbone makes it an attractive scaffold for medicinal chemistry. Glutaric acid derivatives are used to design molecules that can adopt specific conformations to interact with biological targets. For instance, related structures like 3,3-dimethylglutaric acid have been incorporated into betulin derivatives as potent anti-HIV agents and used in the synthesis of peptide antagonists. The dimethyl-substituted backbone provides steric hindrance that can lock a molecule into a desired bioactive conformation or improve its metabolic stability.

Furthermore, the stereoisomers of this acid are of significant interest. Enzymatic and microbial methods have been developed to selectively hydrolyze racemic diesters, providing access to enantiomerically pure monoesters.[3] These chiral building blocks are invaluable for the asymmetric synthesis of complex drug candidates.

Safety and Handling

This compound is classified as an irritant.[2]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] It is stable under normal conditions but should be stored away from strong oxidizing agents.[1]

Conclusion

This compound is more than a simple dicarboxylic acid; it is a stereochemically rich building block with significant potential in materials science and medicinal chemistry. A thorough understanding of its fundamental properties—from its distinct isomers and spectroscopic signatures to its synthesis and reactivity—is essential for leveraging its full potential. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile scaffold into their synthetic and drug discovery programs.

References

-

Dimethyl 2,4-dimethylpentanedioate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

β,β-DIMETHYLGLUTARIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

2,4-Dimethylglutaric acid. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

2,4-Dimethylglutaric acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. (n.d.). Molbase. Retrieved January 6, 2026, from [Link]

-

Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

2,4-dimethylpentanedioic acid CAS number 2121-67-7

An In-Depth Technical Guide to 2,4-Dimethylpentanedioic Acid (CAS 2121-67-7): Properties, Synthesis, and Applications

Executive Summary

This compound (CAS 2121-67-7), also known as 2,4-dimethylglutaric acid, is a branched-chain dicarboxylic acid. Its structure, featuring two chiral centers and two carboxylic acid moieties, makes it a valuable intermediate in various fields of organic synthesis. While not extensively studied as a final product, its utility as a precursor for polymers and its potential as a scaffold in pharmaceutical development warrants a closer examination. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust protocol for its purification, discusses its potential applications in drug discovery, and details a validated methodology for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Chemical and Physical Properties

The compound is a colorless, crystalline solid at ambient temperature and is soluble in water, a characteristic imparted by the polar carboxylic acid groups.[1] Its branched nature, stemming from the methyl groups at the C2 and C4 positions, influences its reactivity and physical properties compared to its linear analog, glutaric acid.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 2121-67-7 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-Dimethylglutaric acid, α,α′-Dimethylglutaric acid | [1] |

| SMILES | CC(CC(C)C(O)=O)C(O)=O | [3] |

| InChIKey | VIWYMIDWAOZEAZ-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to light beige fine crystalline powder | [5][6] |

| Melting Point | 104-108 °C | [5] |

| Boiling Point | 328.8°C (rough estimate) | [5] |

| pKa | 4.31 ± 0.21 (Predicted) | [5] |

| Topological Polar Surface Area | 74.6 Ų | [2][6] |

| LogP | 0.8179 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [6] |

Synthesis and Purification Strategy

While specific, high-yield synthetic routes for this compound are not abundantly detailed in readily available literature, its structure lends itself to established organic chemistry transformations. A plausible approach involves the alkylation of malonic ester derivatives or the oxidative cleavage of a suitable cyclic precursor. The critical aspect for researchers is not just the synthesis but the subsequent purification to achieve the high purity required for analytical standards or further synthetic steps.

Self-Validating Purification Protocol: Steam Distillation and Recrystallization

This protocol is designed to effectively remove non-volatile impurities and then purify the acid based on its differential solubility. The method's self-validating nature comes from the physical constants (e.g., melting point) of the final product, which should match reference values.

Rationale: Steam distillation is a selective process that co-distills volatile compounds (like our target acid) with steam, leaving behind non-volatile inorganic salts and polymeric residues. Subsequent recrystallization from a carefully chosen solvent system (ether/petroleum ether) separates the target compound from more soluble or less soluble organic impurities.[5]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should contain the crude this compound.

-

Steam Injection: Introduce steam into the distillation flask. The target acid will co-distill with the water.

-

Condensate Collection: Collect the milky distillate in a receiving flask. Continue until the distillate runs clear, indicating that all the volatile acid has been carried over.

-

Extraction: Cool the collected distillate. Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether, to transfer the dicarboxylic acid into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified, solid acid.

-

Recrystallization: Dissolve the solid acid in a minimum amount of hot diethyl ether. While the solution is still warm, add petroleum ether dropwise until a slight turbidity persists.

-

Crystallization and Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

-

Validation: Confirm the purity of the final product by measuring its melting point (should be sharp and within the 104-108 °C range) and by analytical techniques as described in Section 5.0.

Caption: Workflow for the purification of this compound.

Applications in Research and Drug Development

The true potential of this compound lies in its function as a versatile chemical building block.[1] Its two carboxylic acid groups serve as handles for a variety of chemical transformations, including esterification, amidation, and reduction to diols.

Precursor to Bioactive Molecules

While the acid itself has limited documented biological activity, its derivatives show significant promise. The corresponding ester, Dimethyl 2,4-dimethylpentanedioate (CAS 2121-68-8) , has been noted for potential antimicrobial and anti-inflammatory properties.[7] This positions the parent acid as a critical starting material for synthesizing libraries of ester or amide derivatives for screening in drug discovery programs. The mechanism of action for such esters may involve hydrolysis in vivo to the corresponding acids and alcohols, which can then engage with various biochemical pathways.[7]

Scaffold for Enzyme Inhibitors

The pentanedioic acid backbone is a known structural motif in various enzyme inhibitors. For example, modified pentanedioic acids like 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) are potent inhibitors of glutamate carboxypeptidase II (GCPII), a target for neurological disorders.[8] Researchers can utilize this compound as a scaffold to design novel inhibitors, where the methyl groups can provide steric bulk to probe the topology of an enzyme's active site or improve pharmacokinetic properties by increasing lipophilicity.

Analytical Characterization

Accurate and precise quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is the gold standard for this class of molecules.

Rationale for RP-HPLC-MS Method

-

Stationary Phase: A C18 (octadecylsilyl) column is ideal. The nonpolar C18 chains provide hydrophobic interactions with the alkyl backbone of the analyte, allowing for effective retention and separation from more polar impurities.

-

Mobile Phase: A mobile phase of water and a polar organic solvent (like methanol or acetonitrile) is used. Critically, the aqueous phase should be acidified (e.g., with 0.1% formic acid). This suppresses the deprotonation of the carboxylic acid groups, rendering the molecule less polar and significantly improving its retention on the C18 column, leading to sharper, more symmetrical peaks.[9]

-

Detection: UV detection is possible due to the weak absorbance of the carboxyl group (typically ~210-220 nm).[10] However, coupling the HPLC to a mass spectrometer (LC-MS) provides superior specificity and sensitivity, confirming the identity of the analyte by its mass-to-charge ratio (m/z) and allowing for quantification even in complex biological matrices.[9]

Protocol: Quantitative Analysis by RP-HPLC-MS

Instrumentation:

-

HPLC system (e.g., Agilent 1290 Infinity)

-

Mass spectrometer (e.g., Sciex TripleQuad 6500)[9]

-

Column: C18 reverse-phase column (e.g., 3.0 mm x 100 mm, 3.5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Standard: High-purity (>98%) this compound for calibration

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) and filter through a 0.22 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B

-

1.0 - 8.0 min: Linear ramp from 5% to 95% B

-

8.0 - 10.0 min: Hold at 95% B

-

10.1 - 12.0 min: Return to 5% B (re-equilibration)

-

-

-

Mass Spectrometer Settings (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification (requires optimization) or Full Scan for confirmation.

-

Expected Ion: [M-H]⁻ at m/z 159.06

-

-

Data Analysis: Integrate the peak area corresponding to the analyte. Construct a calibration curve by plotting peak area against concentration for the standards. Quantify the amount of this compound in the unknown samples using the regression equation from the calibration curve.

Caption: Workflow for the quantitative analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. Based on GHS classifications for the compound, it is known to cause skin and eye irritation and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[12]

-

Handling: Avoid breathing dust.[12] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a deceptively simple molecule with significant untapped potential. While its primary role is that of a synthetic intermediate, its structural features make it an attractive starting point for developing novel materials and pharmacologically active compounds. The methodologies for purification and analysis presented in this guide provide a robust framework for researchers to confidently incorporate this compound into their synthetic and analytical workflows, paving the way for future discoveries.

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 2121-67-7. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

- Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.

-

PubChem. (n.d.). 2,4-Dimethylglutaric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Samala, S., et al. (2017). Prodrugs of 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 2121-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 2121-67-7 [matrix-fine-chemicals.com]

- 4. (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2121-67-7 | CAS DataBase [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 11. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synonyms and Nomenclature of 2,4-Dimethylpentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentanedioic acid, a dicarboxylic acid with a branched carbon chain, is a compound of interest in various fields of organic synthesis, including the development of polymers and pharmaceuticals.[1] Its molecular structure, featuring a five-carbon backbone with methyl groups at the second and fourth positions, gives rise to stereoisomerism, further diversifying its chemical properties and potential applications.[1] A thorough understanding of its nomenclature, including its various synonyms and identifiers, is crucial for accurate literature searches, unambiguous communication in scientific discourse, and precise procurement from chemical suppliers. This guide provides a comprehensive overview of the synonyms and trade names associated with this compound.

Systematic and Common Synonyms

The most frequently encountered synonym for this compound is 2,4-dimethylglutaric acid .[1][2][3][4][5] This name is widely used in chemical databases and by suppliers. The basis for this synonym lies in the common name "glutaric acid" for pentanedioic acid. Other synonyms are derived from systematic naming conventions or are historical in nature.

Below is a summary of the primary synonyms for this compound:

| Synonym Type | Synonym | Source |

| IUPAC Name | This compound | [2][4] |

| Common Name | 2,4-Dimethylglutaric acid | [1][2][4][5] |

| Alternative Systematic Name | Pentanedioic acid, 2,4-dimethyl- | [1][2][3][4] |

| Other | α,α′-Dimethylglutaric acid | [1][2] |

It is important for researchers to recognize these different names to ensure comprehensive information retrieval from various databases and publications.

Chemical Identifiers

Beyond its textual names, this compound is cataloged and indexed by a variety of chemical identifiers. These unique codes are essential for definitively identifying the compound in databases and regulatory documents.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 2121-67-7 | [1][2][4][6] |

| European Community (EC) Number | 218-330-0 | [2][4] |

| MDL Number | MFCD00002660 | [6] |

| NSC Number | 51706, 61980 | [2][3][4] |

The CAS Registry Number is the most universally accepted identifier and should be used whenever possible to avoid ambiguity.

Trade Names

An extensive search of chemical supplier databases and scientific literature did not yield any specific trade names for this compound. The compound is typically marketed and sold under its systematic or common chemical names. For instance, major suppliers like Sigma-Aldrich refer to it as "2,4-DIMETHYL-PENTANEDIOIC ACID". This suggests that it is primarily a research and development chemical rather than a large-scale industrial product with distinct branding.

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary IUPAC name and its most common synonyms.

Sources

- 1. CAS 2121-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-Dimethylglutaric acid|lookchem [lookchem.com]

- 4. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 2,4-DIMETHYLGLUTARIC ACID | 2121-67-7 [chemicalbook.com]

stereoisomers of 2,4-dimethylpentanedioic acid

An In-Depth Technical Guide to the Stereoisomers of 2,4-Dimethylpentanedioic Acid

Executive Summary

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid featuring two stereogenic centers. This structural characteristic gives rise to three distinct stereoisomers: a pair of enantiomers and an achiral meso compound. The unique spatial arrangement of each isomer dictates its physical properties and, critically, its potential biological activity. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize these individual stereoisomers is paramount. A single stereoisomer may offer therapeutic benefits, while others could be inert or even detrimental. This guide provides a comprehensive technical overview of the foundational principles, synthesis, separation, and characterization of the , grounding its protocols in established chemical principles and field-proven insights.

Foundational Principles of Stereoisomerism in this compound

The molecular structure of this compound (C₇H₁₂O₄) contains two chiral centers at carbons C2 and C4.[1] The maximum number of stereoisomers possible for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this molecule, n=2, suggesting a maximum of four stereoisomers.

However, due to the symmetry of the molecule, when the two methyl groups are on the same side of the carbon chain's plane (a cis relationship), the molecule possesses an internal plane of symmetry. This renders it achiral, despite the presence of two chiral centers. This specific isomer is known as a meso compound .

When the methyl groups are on opposite sides of the plane (trans relationship), no such internal symmetry exists. This arrangement results in a pair of non-superimposable mirror images, known as enantiomers . Therefore, this compound exists as a total of three stereoisomers: one meso compound and one pair of enantiomers.[2]

-

(2R,4S)-2,4-dimethylpentanedioic acid (the meso form)

-

(2R,4R)-2,4-dimethylpentanedioic acid (one enantiomer)

-

(2S,4S)-2,4-dimethylpentanedioic acid (the other enantiomer)

The (2R,4R) and (2S,4S) isomers are enantiomers of each other. The meso (2R,4S) isomer is a diastereomer of both the (2R,4R) and (2S,4S) isomers. This distinction is crucial, as diastereomers have different physical properties, while enantiomers share identical physical properties except for their interaction with plane-polarized light.[3]

Synthesis Strategies

Synthesizing a mixture of the stereoisomers can be achieved through various standard organic chemistry methods. A common approach involves the oxidation of a suitable precursor like 2,4-dimethylcyclohexanone. However, achieving stereocontrol to synthesize a single desired isomer is a more complex challenge that often involves asymmetric synthesis techniques or enzymatic methods. For the purpose of this guide, we will focus on a general synthesis that produces a mixture of isomers, which can then be separated.

A plausible, though non-stereospecific, route is the oxidation of 2,4-dimethylcyclohexanol. This approach typically yields a mixture of the meso and racemic diastereomers.

Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate or chromic acid is designed to cleave the cycloalkane ring and oxidize the carbons bearing the hydroxyl groups to carboxylic acids. The reaction is typically performed under conditions that do not favor one stereochemical outcome over another, thus producing a mixture that reflects the thermodynamic stability of the products.

Separation and Resolution of Stereoisomers

The separation of the three stereoisomers is a two-stage process predicated on the fundamental differences between diastereomers and enantiomers.

-

Stage 1: Separation of Diastereomers. The meso compound is a diastereomer of the enantiomeric pair. Diastereomers possess different physical properties, such as melting point, boiling point, and solubility.[4] This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.

-

Stage 2: Resolution of Enantiomers. The remaining mixture is a 50:50 combination of the (2R,4R) and (2S,4S) enantiomers, known as a racemic mixture.[3] Enantiomers have identical physical properties, making their separation by the aforementioned methods impossible. The resolution of this racemate requires converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound (a "resolving agent").[4][5]

Experimental Protocol 1: Separation of the Meso Diastereomer

This protocol relies on the differential solubility of the meso diastereomer compared to the racemic pair in a given solvent system.

-

Materials:

-

Crude mixture of this compound stereoisomers.

-

Appropriate recrystallization solvent (e.g., water, ethyl acetate/hexane mixture; requires empirical determination).

-

Standard crystallization glassware, heating mantle, ice bath, vacuum filtration apparatus.

-

-

Procedure:

-

Dissolve the crude solid mixture in a minimum amount of the chosen boiling solvent.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomer (often the more symmetric meso compound) should begin to crystallize.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. This solid is enriched in one diastereomer.

-

The filtrate is enriched in the other diastereomer (the racemic pair).

-

Assess the purity of the crystalline fraction via melting point and polarimetry. Repeat the recrystallization process until the physical properties are constant and optical activity is null, indicating pure meso compound.

-

Experimental Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol uses an enantiomerically pure chiral base to resolve the racemic mixture of carboxylic acids.[4]

-

Materials:

-

Racemic this compound.

-

Enantiomerically pure resolving agent (e.g., (R)-(+)-1-phenylethylamine or brucine).

-

Solvent (e.g., ethanol, methanol).

-

Hydrochloric acid (e.g., 2M HCl).

-

Diethyl ether or other extraction solvent.

-

Standard laboratory glassware.

-

-

Procedure:

-

Salt Formation: Dissolve the racemic acid in a suitable solvent like warm ethanol. In a separate flask, dissolve a stoichiometric equivalent of the chiral base in the same solvent.

-

Slowly add the base solution to the acid solution with stirring. A salt will precipitate.

-

Diastereomer Separation: Cool the mixture and collect the precipitated salt by filtration. This salt is enriched in the less soluble diastereomer (e.g., the (2R,4R)-acid-(R)-base salt). The filtrate contains the more soluble diastereomer (e.g., the (2S,4S)-acid-(R)-base salt).

-

Purify the less soluble salt by recrystallization until a constant optical rotation is achieved.

-

Regeneration of Enantiomers:

-

Treat the purified, less-soluble salt with aqueous HCl. This protonates the carboxylate and the chiral amine, breaking the ionic bond.

-

Extract the aqueous solution with diethyl ether. The pure enantiomeric acid (e.g., (2R,4R)) will move into the ether layer. The chiral amine salt will remain in the aqueous layer.

-

Wash, dry, and evaporate the ether layer to recover the pure enantiomeric acid.

-

Repeat the process with the filtrate from step 3 to recover the other enantiomer (e.g., (2S,4S)).

-

-

Analytical Characterization

Confirming the identity and purity of each isolated stereoisomer is a critical validation step. A combination of techniques is employed to provide a comprehensive characterization.

| Property | (2R,4S) - meso | (2R,4R) | (2S,4S) |

| Stereochemical Relationship | Diastereomer of others | Enantiomer of (2S,4S) | Enantiomer of (2R,4R) |

| Chirality | Achiral | Chiral | Chiral |

| Expected Optical Activity ([α]) | 0°[6] | +x° (dextrorotatory)[7] | -x° (levorotatory)[7] |

| Melting Point | Unique value | Identical to (2S,4S) | Identical to (2R,4R) |

| NMR Spectrum | Unique spectrum | Identical to (2S,4S) | Identical to (2R,4R) |

-

Polarimetry: This is the most direct method to distinguish the isomers based on optical activity. A pure sample of the meso compound will not rotate plane-polarized light (observed rotation α = 0°).[6] Pure samples of the enantiomers will rotate light by equal magnitudes but in opposite directions (+x° and -x°).[8] A racemic mixture will also be optically inactive.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H and ¹³C NMR spectra of the two enantiomers are identical, the spectrum of the meso compound will be distinct. Due to the internal plane of symmetry in the meso isomer, the chemical environments of the protons and carbons are different from those in the chiral enantiomers. For instance, the two methyl groups in the meso isomer are chemically equivalent, whereas in the enantiomers they are also equivalent to each other but exist in a different overall magnetic environment compared to the meso form.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers. By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and thus separation. This method can be used to determine the enantiomeric excess (ee) of a resolved sample.

Relevance and Applications in Drug Development

The principles of stereochemistry are fundamental to modern pharmacology. Biological systems, including enzymes and receptors, are chiral and often interact differently with the various stereoisomers of a drug molecule.[9]

-

Differential Biological Activity: It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, completely inactive, or even cause toxic side effects.[9] A tragic historical example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[3]

-

Chiral Building Blocks: While this compound itself may not be a therapeutic agent, its stereoisomers serve as valuable chiral building blocks or "scaffolds." Enantiomerically pure forms of this molecule can be used as starting materials in the synthesis of more complex, high-value pharmaceutical compounds.[10] Incorporating a pre-defined stereocenter from a molecule like this can simplify a complex synthesis, avoiding the need for difficult resolution steps later in the process.

-

Improved Therapeutic Profiles: Developing single-enantiomer drugs from previously marketed racemic mixtures (a process known as "chiral switching") can lead to drugs with improved potency, simpler pharmacokinetics, and a better safety profile.[9] Understanding the synthesis and separation of molecules like this compound provides the foundational knowledge required for such advanced drug development efforts.

References

-

MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from MCC Organic Chemistry. [Link]

-

Miskei, M., et al. (1995). Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterases. ResearchGate. [Link]

-

Slideshare. (2016). Resolution of racemic mixture. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Retrieved from HMDB. [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from Wikipedia. [Link]

-

Paju, A., et al. (2006). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones. Arkivoc. [Link]

-

Molbase. (n.d.). 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. Retrieved from Molbase. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2023). 5.3: Optical Activity. [Link]

-

Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]

-

Claborn, K., et al. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition, 47(31), 5706-17. [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

-

PubChem. (n.d.). 2,4-Dimethylglutaric acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. Retrieved from PubChem. [Link]

-

dos Santos, T., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Bioorganic Chemistry, 102, 104085. [Link]

-

Salehi, B., et al. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Biomolecules, 11(1), 118. [Link]

-

Slideshare. (2016). stereochemistry and biological activity of drugs. [Link]

-

Slominski, A. T., et al. (2021). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105904. [Link]

Sources

- 1. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Resolution of racemic mixture | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. kbfi.ee [kbfi.ee]

An In-Depth Technical Guide to (2R,4S)-2,4-dimethylpentanedioic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,4S)-2,4-dimethylpentanedioic acid, a meso stereoisomer of 2,4-dimethylglutaric acid. This document delves into the compound's chemical and physical properties, stereochemistry, synthesis, and potential applications, with a particular focus on its relevance to the fields of chemical synthesis and drug development.

Introduction: Understanding the Significance of (2R,4S)-2,4-dimethylpentanedioic Acid

(2R,4S)-2,4-dimethylpentanedioic acid, also known as meso-2,4-dimethylglutaric acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₄[1][2]. Its structure features a five-carbon backbone with two methyl groups at the second and fourth positions[2]. As a chiral molecule with two stereocenters, it exists in three stereoisomeric forms: (2R,4R), (2S,4S), and the meso (2R,4S) form. The meso compound is achiral overall due to an internal plane of symmetry. This unique stereochemistry influences its physical properties and biological activity, making it a molecule of interest for various applications, including as a building block in the synthesis of polymers and pharmaceuticals[2].

The presence of two carboxylic acid functional groups provides multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules. Its potential role as a scaffold or pharmacophore in drug design is an area of active investigation, driven by the broader interest in substituted glutaric acid derivatives for therapeutic applications.

Stereochemistry and Structural Elucidation

The defining feature of (2R,4S)-2,4-dimethylpentanedioic acid is its meso configuration. This arises from the opposite stereochemical orientations (R and S) at the two chiral centers (C2 and C4), resulting in an internal mirror plane that renders the molecule achiral.

Caption: 2D representation of (2R,4S)-2,4-dimethylpentanedioic acid highlighting the stereocenters.

The differentiation of the meso form from its chiral enantiomers, (2R,4R) and (2S,4S), is crucial and can be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by standard chromatographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethylpentanedioic acid is presented below. It is important to note that some of the experimental data may refer to a mixture of stereoisomers, as specific data for the pure (2R,4S) isomer is not always available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| CAS Number | 2121-67-7 (for the mixture of isomers) | [4] |

| Appearance | White to light beige fine crystalline powder | [3][4] |

| Melting Point | 104-108 °C | [4] |

| Boiling Point | 300.4 °C at 760 mmHg | [4] |

| Density | 1.194 g/cm³ | [4] |

| Flash Point | 149.7 °C | [4] |

| Solubility | Soluble in water | [2] |

| XLogP3 | 0.7 | [1] |

Synthesis of (2R,4S)-2,4-dimethylpentanedioic Acid

The stereospecific synthesis of the meso isomer of 2,4-dimethylglutaric acid can be challenging. While general methods for the synthesis of substituted glutaric acids exist, achieving the desired (2R,4S) configuration often requires specific stereocontrolled reactions or the separation of a diastereomeric mixture.

One potential synthetic approach involves the hydrogenation of a suitable unsaturated precursor where the stereochemistry can be directed by a chiral catalyst or auxiliary. Another strategy could be the oxidation of a corresponding meso-diol, (2R,4S)-2,4-dimethyl-1,5-pentanediol[5].

Example Protocol: Synthesis of β,β-Dimethylglutaric Acid (Illustrative)

This protocol is for a related compound and should be adapted and optimized for the synthesis of the target molecule.

Materials:

-

Methone

-

Sodium hydroxide

-

Chlorine gas

-

Potassium hydroxide

-

Sodium sulfite

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous magnesium sulfate

-

Benzene

Procedure:

-

Prepare a sodium hypochlorite solution by passing chlorine gas through a cooled solution of sodium hydroxide.

-

Dissolve methone in a potassium hydroxide solution.

-

Slowly add the methone solution to the stirred sodium hypochlorite solution, maintaining the temperature between 35-40 °C.

-

After the addition is complete, continue stirring for 6-8 hours until the temperature returns to room temperature.

-

Decompose excess sodium hypochlorite by adding sodium sulfite.

-

Acidify the solution with concentrated hydrochloric acid.

-

Concentrate the acidic solution by distillation.

-

After cooling, extract the aqueous solution with ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Remove the ether by distillation to obtain the crude product.

-

The crude β,β-dimethylglutaric acid can be purified by crystallization from benzene.

Note: This is a generalized procedure for a related compound and would require significant modification and development for the stereospecific synthesis of (2R,4S)-2,4-dimethylpentanedioic acid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of (2R,4S)-2,4-dimethylpentanedioic acid. While experimental spectra for this specific meso isomer are not widely published, data for the dimethyl ester of this compound and other related compounds can provide valuable insights.

Infrared (IR) Spectroscopy

The IR spectrum of a dicarboxylic acid like (2R,4S)-2,4-dimethylpentanedioic acid is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid group (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (a strong band around 1700-1725 cm⁻¹). The IR spectrum of the related dimethyl 2,4-dimethylpentanedioate shows a strong C=O stretching vibration for the ester group[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methine protons at the chiral centers, and the methylene protons. Due to the meso symmetry, the two methyl groups and the two methine protons are chemically equivalent, which should simplify the spectrum compared to the chiral isomers.

-

¹³C NMR: The carbon NMR spectrum would similarly reflect the symmetry of the molecule, showing a reduced number of signals compared to the chiral isomers. Key signals would include those for the carboxyl carbons, the methine carbons, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

The mass spectrum of 2,4-dimethylglutaric acid would show the molecular ion peak and characteristic fragmentation patterns. Electron ionization (EI) mass spectrometry of the general 2,4-dimethylglutaric acid has been reported, providing information on its fragmentation[8][9].

Potential Applications in Drug Development

Substituted dicarboxylic acids are important structural motifs in medicinal chemistry. They can act as scaffolds to which other functional groups are attached or can themselves be pharmacologically active. The two carboxylic acid groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

While specific biological activities for (2R,4S)-2,4-dimethylpentanedioic acid are not well-documented in publicly available literature, the broader class of glutaric acid derivatives has been explored for various therapeutic applications. The stereochemistry of such molecules can be critical for their biological activity, with different stereoisomers often exhibiting different potencies and selectivities.

Further research is needed to explore the potential of (2R,4S)-2,4-dimethylpentanedioic acid and its derivatives as therapeutic agents. This would involve screening for activity against various biological targets and understanding its pharmacokinetic and pharmacodynamic properties.

Caption: A generalized workflow for the development of drugs based on a novel scaffold.

Conclusion and Future Directions

(2R,4S)-2,4-dimethylpentanedioic acid is a meso dicarboxylic acid with potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its unique stereochemistry and the presence of two modifiable functional groups make it an interesting target for further investigation.

Future research should focus on developing a robust and stereospecific synthesis for this compound to make it more accessible for study. Detailed spectroscopic characterization of the pure meso isomer is also required. Furthermore, a systematic evaluation of its biological activity against a range of therapeutic targets could uncover novel applications in drug discovery and development. The insights gained from such studies will be crucial in unlocking the full potential of this intriguing molecule.

References

-

PubChem. (2R,4S)-2,4-dimethylpentanedioic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. [Link]

-

NIST. Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. National Institute of Standards and Technology. [Link]

-

PubChem. Dimethyl 2,4-dimethylpentanedioate. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dimethylglutaric acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2R,4S)-2,4-Dimethyl-1,5-pentanediol. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society (Resumed). “Stable” 2,4-dihydroxy-2,4-dimethylglutaric acid: a re-investigation; and some derivatives of meso-2,4-dihydroxy-2,4-dimethylglutaric acid and lactone. [Link]

-

PubChem. 2,4-Dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PMC. An Update: Enzymatic Synthesis for Industrial Applications. [Link]

-

NIST. 2,2-Dimethylglutaric acid. National Institute of Standards and Technology. [Link]

-

Mol-Instincts. 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. [Link]

-

NIST. 2-Pentanone, 4,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

BuyersGuideChem. 2,4-Dimethylglutaric acid | 2121-67-7. [Link]

-

Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr. [Link]

-

Acta Chimica Slovaca. Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. [Link]

-

NIST. 2,2-Dimethylglutaric acid. [Link]

-

mzCloud. 2 2 Dimethylglutaric acid. [Link]

-

MDPI. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. [Link]

Sources

- 1. (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2121-67-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dimethylglutaric acid | 2121-67-7 - BuyersGuideChem [buyersguidechem.com]

- 5. (2R,4S)-2,4-Dimethyl-1,5-pentanediol | C7H16O2 | CID 11073458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentanedioic acid, 2,4-dimethyl-, dimethyl ester [webbook.nist.gov]

- 7. Dimethyl 2,4-dimethylpentanedioate | C9H16O4 | CID 137437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-DIMETHYLGLUTARIC ACID(2121-67-7) MS spectrum [chemicalbook.com]

- 9. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,4-Dimethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2,4-Dimethylglutaric Acid

2,4-Dimethylglutaric acid (CAS No. 2121-67-7), a dicarboxylic acid with the molecular formula C₇H₁₂O₄, serves as a key structural motif in various chemical syntheses.[1][2] Its structure, featuring a five-carbon backbone with two methyl groups and two carboxylic acid functionalities, gives rise to significant stereochemical complexity. This complexity is not merely an academic curiosity; the distinct spatial arrangements of its functional groups profoundly influence its physical and chemical properties. For professionals in drug development and materials science, a thorough understanding of these properties is paramount for predicting molecular interactions, designing purification strategies, and ensuring the reproducibility of experimental outcomes. This guide provides a detailed exploration of the physical characteristics of 2,4-dimethylglutaric acid, with a focus on the practical implications of its stereoisomerism.

The Critical Role of Stereoisomerism

The presence of two chiral centers at positions 2 and 4 of the glutaric acid backbone means that 2,4-dimethylglutaric acid can exist as three distinct stereoisomers. These isomers are categorized into two groups based on the relative orientation of the methyl groups:

-

meso-2,4-Dimethylglutaric Acid: In this isomer, the methyl groups are on the same side of the carbon chain (cis configuration). Despite having two chiral centers (2R, 4S or 2S, 4R), the molecule possesses an internal plane of symmetry, rendering it achiral and optically inactive.[3]

-

Racemic 2,4-Dimethylglutaric Acid: This is an equimolar mixture of two enantiomers where the methyl groups are on opposite sides of the carbon chain (trans configuration). These enantiomers, (2R,4R)- and (2S,4S)-dimethylglutaric acid, are non-superimposable mirror images of each other and are optically active.

The difference in molecular symmetry between the meso and racemic forms leads to significant variations in their crystal lattice packing and intermolecular forces, which in turn affects their macroscopic physical properties such as melting point and solubility.

Caption: Molecular structures of the meso and racemic enantiomers of 2,4-dimethylglutaric acid.

Core Physical Properties

At room temperature, 2,4-dimethylglutaric acid typically appears as a white to light beige crystalline solid or powder.[1][4][5] Its dicarboxylic nature allows it to be soluble in water and other polar solvents.[1]

Melting Point

The melting point is a critical parameter for assessing purity and thermal stability. Due to differences in crystal lattice energy, the stereoisomers of 2,4-dimethylglutaric acid exhibit distinct melting points. Commercially available 2,4-dimethylglutaric acid is often sold as a mixture of the DL (racemic) and meso forms, resulting in a melting point range of 104-108 °C.[5][6]

Boiling Point and Density

While the boiling point is less commonly measured for a solid compound, estimates suggest it to be around 300.4°C to 328.8°C at atmospheric pressure.[5][7] The estimated density is approximately 1.194 g/cm³.[5][6]

Acidity (pKa)

As a dicarboxylic acid, 2,4-dimethylglutaric acid has two ionization constants (pKa₁ and pKa₂), corresponding to the stepwise dissociation of the two carboxylic acid protons. The predicted pKa for the first dissociation is approximately 4.31.[7] The proximity of the two carboxyl groups and the influence of the methyl substituents affect the acidity. The precise determination of these pKa values is crucial for understanding the compound's behavior in physiological environments and for developing formulations.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for distinguishing between the stereoisomers. The chemical shifts and coupling constants of the methine and methylene protons are particularly sensitive to the relative stereochemistry.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O carbonyl stretch.

Comparative Data Summary

The following table summarizes the key physical properties of 2,4-dimethylglutaric acid. It is important to note that many commercially available sources provide data for a mixture of stereoisomers.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1][2][4] |

| Molecular Weight | 160.17 g/mol | [2][5] |

| Appearance | White to light beige crystalline powder | [4][5] |

| Melting Point | 104-108 °C (mixture of isomers) | [5][6] |

| Boiling Point | ~300.4 °C (at 760 mmHg) | [5] |

| Density | ~1.194 g/cm³ | [5][6] |

| Water Solubility | Soluble | [1] |

| pKa (predicted) | 4.31 ± 0.21 | [7] |

Experimental Methodologies

Accurate determination of physical properties requires robust experimental protocols. The following sections detail standard methodologies for characterizing key parameters of 2,4-dimethylglutaric acid.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly precise method for determining the melting temperature (Tm) by measuring the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This technique provides not only the melting point but also information on the enthalpy of fusion, which relates to the material's crystallinity.[12]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of thoroughly dried, powdered 2,4-dimethylglutaric acid into an aluminum DSC pan.[13]

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[13]

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[11][13]

-

DSC Run:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[11]

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 150°C).[14]

-

-

Data Analysis: The melting point is determined from the resulting thermogram. For pure organic compounds, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[12]

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a standard and precise technique for pKa determination.[15] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) and monitoring the resulting pH change.[15][16] The pKa values correspond to the pH at the half-equivalence points on the titration curve.[17]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.[15][18]

-

Accurately weigh and dissolve a sample of 2,4-dimethylglutaric acid in deionized water to create a solution of known concentration (e.g., 1 mM).[16][18]

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[16][18]

-

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[16][18]

-

Titration Procedure:

-

Place a known volume of the acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂.[18]

-

Add the 0.1 M NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.[16][18]

-

Continue the titration well past the second equivalence point (e.g., to pH 12).[16][18]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the two equivalence points from the inflection points of the curve (often found using the first or second derivative of the plot).

-

The pKa₁ is the pH at the volume of NaOH corresponding to half of the first equivalence point. The pKa₂ is the pH at the volume halfway between the first and second equivalence points.

-

Perform the titration in triplicate to ensure reproducibility.[18]

-

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion: Implications for Research and Development

A precise understanding of the physical characteristics of 2,4-dimethylglutaric acid is not merely academic. For drug development professionals, properties like solubility and pKa are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the melting point and crystalline structure dictated by stereochemistry influence the properties of polymers and other materials synthesized from this acid. The methodologies and data presented in this guide offer a robust framework for researchers to accurately characterize 2,4-dimethylglutaric acid, ensuring the reliability and validity of their scientific investigations.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

-

Chemsrc. 2,4-dimethylglutaric acid | CAS#:2121-67-7. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97870, 2,4-Dimethylglutaric acid. [Link]

-

Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

-

2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. [Link]

-

BuyersGuideChem. 2,4-Dimethylglutaric acid | 2121-67-7. [Link]

-

2,4-Dimethyl-glutaric acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

LookChem. 2,4-Dimethylglutaric acid diethyl ester. [Link]

-

ResearchGate. (2003, March). 1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12681, 2,2-Dimethylglutaric acid. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

-

LookChem. 2,4-Dimethylglutaric acid. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Chemistry Stack Exchange. (2025, February 22). How is 2,4-Dihydroxyglutaric Acid meso?. [Link]

Sources

- 1. CAS 2121-67-7: 2,4-Dimethylpentanedioic acid | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4-Dimethylglutaric acid | 2121-67-7 - BuyersGuideChem [buyersguidechem.com]

- 6. 2,4-Dimethylglutaric acid|lookchem [lookchem.com]

- 7. 2,4-DIMETHYLGLUTARIC ACID | 2121-67-7 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 12. s4science.at [s4science.at]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. westlab.com [westlab.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,4-dimethylpentanedioic Acid

Introduction: The Stereochemical Challenge of 2,4-dimethylpentanedioic Acid